![molecular formula C24H21N3O2S2 B1663272 N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide CAS No. 878447-28-0](/img/structure/B1663272.png)
N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide, also known as BPTC, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. BPTC is a member of the benzothiazole family of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Aplicaciones Científicas De Investigación
Quantitative Structure-Activity Relationship (QSAR) Studies : N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides, a class of compounds related to the query compound, have been studied using molecular orbital theory and density functional theory. These studies explore the relationship between the molecular structure of such compounds and their biological activity, which is crucial for designing new drugs and understanding their mechanisms of action (Al-Masoudi, Salih, & Al-Soud, 2011).
Synthesis of Alternative Products in Chemical Reactions : Research has focused on the synthesis of compounds like N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide as alternative products in specific reactions involving benzothiazole derivatives. This type of research contributes to the development of new synthetic pathways and potentially useful compounds (Krauze, Vilums, Sīle, & Duburs, 2007).
Antimicrobial Applications : Some N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides/acetamides have shown promising antimicrobial activity against various bacterial and fungal species. This suggests the potential use of these compounds in developing new antimicrobial agents (Incerti et al., 2017).
Electrophilic Substitution Reactions : Studies on the synthesis and reactivity of related compounds, like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, have been conducted. These studies provide insights into the chemical behavior of such compounds, which is crucial for their application in various fields of chemistry (Aleksandrov & El’chaninov, 2017).
Synthesis of New Antibiotic and Antibacterial Drugs : Thiophene-2-carboxamide derivatives have been studied for their potential as antibiotics against Gram-positive and Gram-negative bacteria, indicating their potential role in addressing antibiotic resistance issues (Ahmed, 2007).
Diuretic Activity : Biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and evaluated for their diuretic activity, indicating potential applications in medical treatments requiring diuretic drugs (Yar & Ansari, 2009).
Propiedades
Número CAS |
878447-28-0 |
|---|---|
Nombre del producto |
N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide |
Fórmula molecular |
C24H21N3O2S2 |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H21N3O2S2/c28-22(21-12-6-14-30-21)25-17-8-5-7-16(15-17)24(29)27-13-4-3-10-19(27)23-26-18-9-1-2-11-20(18)31-23/h1-2,5-9,11-12,14-15,19H,3-4,10,13H2,(H,25,28) |
Clave InChI |
CGTNEZPDDQEFRD-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)NC(=O)C5=CC=CS5 |
SMILES canónico |
C1CCN(C(C1)C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)NC(=O)C5=CC=CS5 |
Sinónimos |
Thiophene-2-carboxylic acid [3-(2-benzothiazol-2-yl-piperidine-1-carbonyl)-phenyl]-amide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



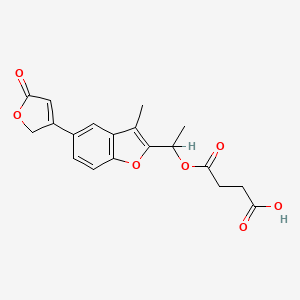
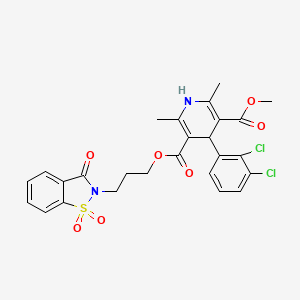
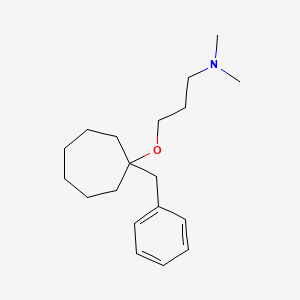
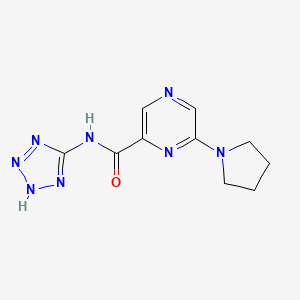
![1-Fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene](/img/structure/B1663195.png)
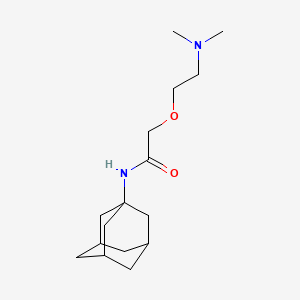
![3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide](/img/structure/B1663199.png)
![Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-](/img/structure/B1663202.png)
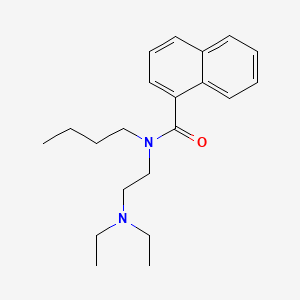
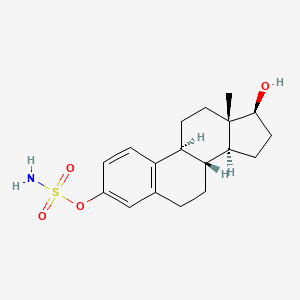
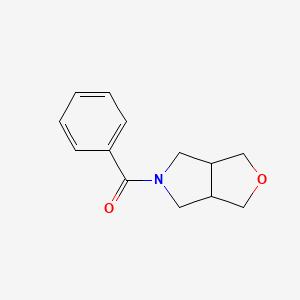
![N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide](/img/structure/B1663210.png)

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B1663212.png)